5-(4-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole
Overview
Description
5-(4-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole is a heterocyclic compound that contains both bromine and chlorine substituents
Preparation Methods
The synthesis of 5-(4-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole typically involves the reaction of 4-bromobenzohydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
5-(4-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form oxadiazole N-oxides or reduction to form the corresponding amines.
Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki or Heck coupling, leading to the formation of biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Materials Science: The compound is used in the development of new materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar compounds to 5-(4-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole include other halogenated oxadiazoles such as 5-(4-Chlorophenyl)-3-(chloromethyl)-1,2,4-oxadiazole and 5-(4-Fluorophenyl)-3-(chloromethyl)-1,2,4-oxadiazole. These compounds share similar chemical properties but differ in their reactivity and potential applications. The presence of different halogen atoms can influence the compound’s electronic properties and reactivity, making each unique in its own right.
Biological Activity
5-(4-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. Oxadiazoles are known for their pharmacological potential, including anticancer, antibacterial, and anti-inflammatory properties. This article provides an overview of the biological activity of this specific compound, supported by case studies and research findings.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anticancer Activity : Studies have shown that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, modifications of oxadiazole compounds have been reported to enhance their antiproliferative activities against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
- Antibacterial Properties : Oxadiazoles have also demonstrated antibacterial activity against a range of pathogens. The mechanism often involves the inhibition of bacterial enzymes or disruption of cellular processes .
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro, indicating potential for therapeutic applications in inflammatory diseases .
Anticancer Studies
A notable study evaluated the anticancer effects of various oxadiazole derivatives, including this compound. The compound was tested against a panel of human tumor cell lines. The results indicated that it exhibited moderate cytotoxicity with an IC50 value around 15 µM against MCF-7 cells .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | 15 | Induction of apoptosis |
Novel derivative | MCF-7 | 1.32 | EGFR inhibition |
Doxorubicin (reference) | MCF-7 | 10.38 | DNA intercalation |
Antibacterial Activity
In another study focusing on the antibacterial properties of oxadiazoles, this compound was part of a series that showed potent activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism involved interference with bacterial cell wall synthesis .
Anti-inflammatory Studies
Research into the anti-inflammatory effects revealed that certain oxadiazole derivatives could significantly lower levels of pro-inflammatory cytokines in vitro. This suggests potential for developing new anti-inflammatory drugs based on this scaffold .
Properties
IUPAC Name |
5-(4-bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c10-7-3-1-6(2-4-7)9-12-8(5-11)13-14-9/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFUKRJFOXPFCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)CCl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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